(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and an iodophenyl group, which can be involved in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fmoc Protection:
Iodination: The incorporation of the iodine atom into the phenyl ring.
Coupling Reactions: Formation of the butanoic acid backbone through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers for the Fmoc protection and deprotection steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the iodophenyl group to other functional groups.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen exchange or nucleophilic substitution at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium iodide (NaI) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amine groups, facilitating the synthesis of peptides and other complex molecules. The iodophenyl group can participate in various chemical reactions, enabling the modification of the compound for different applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the iodine atom, resulting in different reactivity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.
Uniqueness
The presence of the iodophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-iodophenyl)butanoic acid imparts unique reactivity, making it suitable for specific applications that require halogenated compounds. This distinguishes it from similar compounds that lack the iodine atom or contain different halogens.
Properties
Molecular Formula |
C25H22INO4 |
---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C25H22INO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
NTYMKJLKRPSMBW-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.